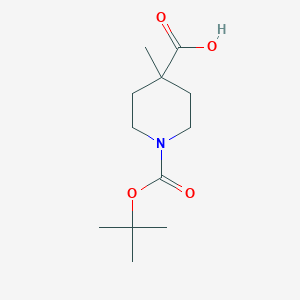

1-Boc-4-methylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBNEDPOUYRYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632519 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-63-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid

CAS: 189321-66-2 [1]

Executive Summary

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid represents a classic challenge in creating quaternary carbon centers within heterocyclic scaffolds.[1] This moiety is a critical pharmacophore in medicinal chemistry, often serving as a conformationally restricted linker in peptidomimetics and pain management therapeutics (e.g., fentanyl analogs).[1]

This technical guide details the industry-standard

Retrosynthetic Analysis

To access the target molecule efficiently, we disconnect the C4-Methyl bond.[1] This reveals an enolate precursor derived from the corresponding ester. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen is essential not only for amine protection but also for influencing the conformation of the piperidine ring, thereby aiding the stereoelectronic access of the electrophile.

Pathway Logic[1]

-

Target: 1-Boc-4-methylpiperidine-4-carboxylic acid.

-

Disconnection: Hydrolysis of the ester

Alkylation of the enolate.[1] -

Precursor: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.[2]

-

Starting Material: 1-Boc-piperidine-4-carboxylic acid (or its commercial ester).

Figure 1: Retrosynthetic disconnection showing the critical C4 quaternary center formation via enolate chemistry.

Primary Synthesis Pathway: Enolate Alkylation

This route is preferred due to the commercial availability of 1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative). The synthesis consists of three distinct stages: Esterification,

Phase 1: Esterification (If starting from Acid)

While the methyl ester is commercially available, it is often cost-effective to synthesize it from the acid.[1]

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (

).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Mechanism:

nucleophilic substitution.[1]

Protocol:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

-

Add

(2.0 eq) followed by MeI (1.2 eq). -

Stir at room temperature for 3–5 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

-

Yield: >95% (Quantitative).

Phase 2: -Methylation (The Critical Step)

This step establishes the quaternary center. The use of a bulky base like LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA is required to quantitatively generate the enolate at low temperatures, preventing self-condensation.

-

Reagents: LiHMDS (1.0 M in THF), Methyl Iodide (MeI).

-

Solvent: Anhydrous THF.

-

Temperature: -78°C to 0°C.[3]

Detailed Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone bath).

-

Enolization: Dropwise add LiHMDS (1.1 to 1.2 eq) over 20 minutes.

-

Expert Insight: Maintain internal temperature below -65°C during addition to ensure kinetic control and prevent decomposition.

-

-

Equilibration: Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Note: MeI is carcinogenic; use appropriate containment.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The solution typically turns from yellow/orange to pale yellow.

-

Quench: Quench with saturated

solution. -

Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

-

Product: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate .

Phase 3: Saponification (Hydrolysis)

The final step reveals the carboxylic acid. The steric bulk of the newly formed methyl group requires slightly more vigorous conditions than a standard ester hydrolysis.

-

Reagents: Lithium Hydroxide (LiOH

). -

Solvent: THF:MeOH:H2O (3:1:1).

Protocol:

-

Dissolve the methylated ester (from Phase 2) in the solvent mixture.

-

Add LiOH (3.0 eq).

-

Heat to reflux (60-70°C) for 12–16 hours.

-

Causality: Room temperature hydrolysis is often too slow due to the steric hindrance of the adjacent quaternary methyl group and the Boc ring system.

-

-

Workup: Concentrate to remove volatiles (THF/MeOH). Acidify the remaining aqueous layer to pH 2-3 with 1N HCl.

-

Isolation: Extract immediately with DCM or EtOAc. Dry over

and concentrate. -

Final Product: 1-Boc-4-methylpiperidine-4-carboxylic acid .

Process Data & Critical Parameters

| Parameter | Value / Condition | Criticality Note |

| Enolization Temp | -78°C | Essential to prevent Claisen condensation side products. |

| Base Choice | LiHMDS or LDA | LiHMDS is preferred for safety (less pyrophoric than LDA) and solubility. |

| Stoichiometry | 1.1 eq Base | Excess base can lead to decomposition; insufficient base lowers yield.[1] |

| Quenching | Sat. | Must be gentle to avoid cleaving the Boc group (acid sensitive). |

| Overall Yield | 85% - 92% | High efficiency makes this the preferred industrial route. |

Mechanism & Workflow Visualization

The following diagram illustrates the transformation flow, highlighting the transition from the

Figure 2: Step-by-step reaction workflow from starting acid to final quaternary amino acid.

Scientific Integrity & Troubleshooting

Why this route works (Mechanistic Causality)

The success of this pathway relies on the kinetic acidity of the

Common Pitfalls

-

Incomplete Hydrolysis: Researchers often fail to heat the saponification step. Due to the gem-disubstituted nature of the C4 center (Methyl + Carboxylate), the ester carbonyl is shielded. Reflux is mandatory.

-

Boc Cleavage: During the acidification workup of Phase 3, if the pH drops below 2 or if the contact time with strong acid is prolonged, the Boc group will cleave, yielding the free amine (4-methylpiperidine-4-carboxylic acid).[1] Use weak acids (citric acid) or carefully controlled HCl addition.

References

-

ChemicalBook. (n.d.). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. Retrieved from [4]

- Vertex AI Search. (2025). Patent Analysis: CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate Product Sheet. Retrieved from

Sources

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Boc-4-methylpiperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-4-methylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the synthesis of a wide range of therapeutic agents. This document will detail its chemical identity, synthesis, physicochemical properties, and significant applications in drug discovery, providing a crucial resource for professionals in the field.

Chemical Identity and IUPAC Nomenclature

The formal IUPAC name for 1-Boc-4-methylpiperidine-4-carboxylic acid is 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid [1]. The "Boc" group, an abbreviation for tert-butoxycarbonyl, is a common protecting group for amines in organic synthesis. This compound is also known by various synonyms, including 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid and N-Boc-4-methyl-4-piperidinecarboxylic acid[1].

Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid can be achieved through several reliable methods. The two primary strategies involve the Boc-protection of 4-methylpiperidine-4-carboxylic acid or the alkylation and subsequent hydrolysis of a 1-Boc-piperidine-4-carboxylate derivative. The latter is often preferred due to the commercial availability of starting materials.

Experimental Protocol: Synthesis via Alkylation and Hydrolysis

This protocol outlines a common and efficient method starting from the commercially available 1-Boc-piperidine-4-carboxylic acid methyl ester.

Step 1: α-Methylation of 1-Boc-piperidine-4-carboxylic acid methyl ester

The first step involves the deprotonation of the α-carbon to the ester group, followed by methylation.

-

Reagents and Materials:

-

1-Boc-piperidine-4-carboxylic acid methyl ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere setup

-

Syringes

-

-

Procedure:

-

Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester.

-

Step 2: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Reagents and Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester

-

Methanol

-

Lithium hydroxide (or sodium hydroxide)

-

Water

-

1M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the purified 1-Boc-4-methylpiperidine-4-carboxylic acid methyl ester in a mixture of methanol and water.

-

Add lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to a pH of 3-4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Boc-4-methylpiperidine-4-carboxylic acid.

-

Caption: Synthetic workflow for 1-Boc-4-methylpiperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-methylpiperidine-4-carboxylic acid is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | PubChem[1] |

| CAS Number | 189321-63-9 | PubChem[1] |

| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |

| Molecular Weight | 243.30 g/mol | PubChem[1] |

| Appearance | White to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | 354.3 ± 35.0 °C (Predicted) | Echemi[2] |

| Solubility | Soluble in methanol, DMSO, and other organic solvents. Limited solubility in water. | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| pKa | Not available | --- |

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4][5][6] The introduction of a methyl group at the 4-position can provide conformational rigidity and influence the binding affinity and selectivity of a molecule for its biological target. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation.

Role as a Constrained Amino Acid Mimic

The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold can be viewed as a constrained α-amino acid mimic. The piperidine ring restricts the conformational freedom of the molecule, which can be advantageous in drug design by pre-organizing the pharmacophoric elements for optimal interaction with a biological target. This can lead to increased potency and selectivity.

Application in the Synthesis of Bioactive Molecules

While a specific marketed drug containing the 1-Boc-4-methylpiperidine-4-carboxylic acid moiety is not readily identifiable, the broader class of substituted piperidines is integral to numerous therapeutic areas. For instance, piperidine derivatives are key components of drugs targeting G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a wide range of diseases including cancer, central nervous system disorders, and inflammatory conditions.[4]

A notable example of a related scaffold's application is in the development of inhibitors for MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Piperidine-based inhibitors have shown promise in targeting this pathway, which is crucial for the survival of the tuberculosis-causing bacterium.

Caption: Inhibition of the Menaquinone Biosynthesis Pathway in M. tuberculosis.

Conclusion

1-Boc-4-methylpiperidine-4-carboxylic acid is a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc protecting group and the carboxylic acid handle, makes it an attractive scaffold for medicinal chemists. The inherent conformational constraint of the piperidine ring and the potential for stereospecific introductions of the methyl group offer opportunities for the fine-tuning of pharmacological properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Versatility of 1-Boc-4-aminopiperidine-4-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [189321-63-9]. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

DrugFuture. (n.d.). boc-isonipecotic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

- 1. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 1-Boc-4-methylpiperidine-4-carboxylic Acid

Advanced Scaffold Analysis & Synthetic Protocols

Executive Summary

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9) is a critical gem-disubstituted piperidine scaffold employed in modern medicinal chemistry. It serves as a conformationally restricted building block, offering superior metabolic stability compared to its non-methylated parent, isonipecotic acid. By introducing a methyl group at the C4 position, researchers can block oxidative metabolism (CYP450-mediated hydroxylation) and lock the piperidine ring into specific chair conformations, thereby enhancing ligand-target binding affinity.

This guide provides a comprehensive technical profile, including validated synthetic routes, structural properties, and strategic applications in drug discovery.

Part 1: Chemical Identity & Physical Profile[1]

The compound is characterized by a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a carboxylic acid and a methyl group sharing the quaternary carbon at position 4.

| Property | Specification |

| Chemical Name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid |

| CAS Number | 189321-63-9 |

| Molecular Formula | |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calc) | ~4.5 (Carboxylic Acid) |

| LogP (Calc) | ~1.8 - 2.2 |

Part 2: Synthetic Methodology

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid is non-trivial due to the steric hindrance at the quaternary C4 center. The most robust route utilized in pharmaceutical process chemistry involves the

Core Synthetic Route: Enolate Alkylation

This protocol relies on the generation of a kinetic enolate from 1-Boc-piperidine-4-carboxylic acid ethyl ester followed by quenching with an electrophilic methyl source (Methyl Iodide).

Reaction Scheme (DOT Visualization):

Figure 1: Step-wise synthesis from the commercially available ethyl ester precursor.

Detailed Experimental Protocol

Step 1:

-

Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon.

-

Reagents: Charge with anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

-

Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 mins to generate LDA (Lithium Diisopropylamide).

-

Enolization: Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Critical Control Point: Temperature must remain below -70°C to prevent decomposition of the Boc group or side reactions.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Allow the mixture to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[1][2][3] Dry over

Step 2: Saponification (Hydrolysis)

-

Dissolve the crude methylated ester in a mixture of THF/MeOH/Water (3:1:1).

-

Add Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq).

-

Stir at 50°C for 12 hours.

-

Note: Basic hydrolysis preserves the acid-labile Boc group. Do not use HCl or TFA.

-

-

Isolation: Evaporate volatiles. Acidify the aqueous residue to pH 3-4 with 1M citric acid (gentle acid). Extract with DCM.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via column chromatography if necessary.

Part 3: Strategic Utility in Drug Discovery

1. Metabolic Blocking (The "Magic Methyl" Effect)

The C4 position of the piperidine ring is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Replacing the C4-hydrogen with a methyl group eliminates the abstractable proton, significantly extending the half-life (

2. Conformational Restriction

The introduction of the methyl group at the quaternary center forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organization" reduces the entropic penalty of binding to the target protein.

Mechanism of Action Visualization:

Figure 2: Impact of the 4-methyl group on pharmacokinetics and pharmacodynamics.

Part 4: Safety & Handling (SDS Summary)

While generally considered stable, this compound acts as an irritant. Standard laboratory safety protocols (GLP) are mandatory.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) to ensure long-term stability of the Boc group.

References

-

Chemical Identity & CAS Verific

- Source: PubChem - Compound Summary for CID 23282848.

-

Link:[Link]

- Source: Google Patents - WO2013182546A1 "Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase". (Describes usage of CAS 189321-63-9 as a starting material).

-

General Synthetic Methodology for Gem-Disubstituted Piperidines

-

Commercial Availability & Spectra

-

Source: ChemScene - 1-Boc-4-Methylpiperidine-4-carboxylic acid Product Data.[5]

-

Sources

- 1. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 3. WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase - Google Patents [patents.google.com]

- 4. CAS 135716-09-5: N-BOC-4-ethyl piperidinecarboxylate [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

Technical Guide: Solubility Profiling of 1-Boc-4-methylpiperidine-4-carboxylic Acid

[1][2]

Executive Summary & Chemical Identity

1-Boc-4-methylpiperidine-4-carboxylic acid (CAS: 189321-63-9 ) is a critical orthogonal building block in peptide synthesis and peptidomimetic drug design.[1][2][3] Structurally, it consists of a piperidine ring constrained by a methyl group at the 4-position, a carboxylic acid moiety, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.[1]

Understanding its solubility profile is non-trivial due to its amphiphilic nature: the Boc group and methyl-piperidine core contribute significant lipophilicity, while the carboxylic acid introduces pH-dependent hydrophilicity.[1][2] This guide provides a scientifically grounded analysis of its solubility across solvent classes, supported by structural activity relationships (SAR) and extraction protocols.[1][2]

Chemical Profile

| Property | Specification |

| CAS Number | 189321-63-9 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Predicted LogP | ~1.5 (Moderate Lipophilicity) |

| pKa (COOH) | ~4.0–5.0 (Acidic) |

| Physical State | White to off-white solid |

Solubility Profile by Solvent Class

The following data synthesizes empirical extraction protocols and physicochemical predictions. The solubility is categorized by the solvent's polarity and hydrogen-bonding capability.[2]

Table 1: Solubility Matrix & Operational Context

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Medium | Preferred for coupling reactions (e.g., HATU/EDC couplings).[1][2] Difficult to remove; requires aqueous workup. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Synthesis & Transport | Excellent solubilizer for the Boc-protected form.[1][2] Standard solvent for loading onto resins.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Crystallization | Soluble at room temperature.[1] Solubility increases significantly with heat.[2] Used for recrystallization.[2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Extraction (Organic Phase) | Key solvent for liquid-liquid extraction.[1][2] The compound partitions into EtOAc from acidic aqueous layers.[2] |

| Ethers | THF, 1,4-Dioxane | High | Reaction Medium | Good alternative to DMF for reactions requiring easier solvent removal.[1][2] |

| Hydrocarbons | Hexanes, Heptane | Low / Insoluble | Anti-solvent | Used to precipitate the compound from DCM or EtOAc solutions.[1] |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Washing | The hydrophobic Boc group limits water solubility.[1][2] |

| Aqueous (Basic) | 1M NaOH, 1M NaHCO₃ | High | Extraction (Aqueous Phase) | Forms a carboxylate salt (R-COO⁻ Na⁺), becoming fully water-soluble.[1][2] |

Mechanistic Solubility Analysis

To manipulate this compound effectively, researchers must understand the competing forces within the molecule.[1]

The pH-Switch Mechanism

The carboxylic acid functionality allows for a "pH-switchable" solubility profile, which is the basis for its purification via Acid-Base Extraction.[1][2]

-

Low pH (pH < 3): The carboxylic acid is protonated (R-COOH).[1][2] The molecule is neutral and lipophilic (dominated by the Boc and methyl-piperidine groups).[2] Result: Soluble in Organic Solvents (DCM, EtOAc).[1][2]

-

High pH (pH > 8): The carboxylic acid is deprotonated (R-COO⁻).[1][2] The molecule becomes an ionic salt.[2] Result: Soluble in Aqueous Media.[2][]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the operational stage (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on experimental intent.

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent (e.g., for formulation).[1]

-

Preparation: Weigh approximately 50 mg of 1-Boc-4-methylpiperidine-4-carboxylic acid into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

-

Calculation:

[1][2]

Protocol B: Acid-Base Purification (Self-Validating)

This workflow utilizes the solubility differential to purify the compound from non-acidic impurities.[1][2]

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

-

Basic Wash (Validation Step): Extract with 0.5M NaHCO₃ (x3).[1][2]

-

Acidification: Isolate the aqueous layer.[2] Cool to 0°C and acidify carefully with 1M HCl to pH ~2–3.

-

Back-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (x3).

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Storage & Stability in Solution[5]

-

Solid State: Store at 2–8°C, desiccated. Stable for >2 years.

-

In Solution (DCM/EtOAc): Stable for days at Room Temperature.

-

In Solution (MeOH/EtOH): Avoid prolonged storage at high temperatures or acidic conditions to prevent transesterification (methyl ester formation) or Boc-deprotection.[1][2]

-

In Solution (DMSO): Stable, but avoid heating >60°C for extended periods to prevent potential decarboxylation or oxidation byproducts.[1][2]

References

-

PubChem. (n.d.).[1][2][3] 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (Compound CID 23282848).[1][2][3] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][1][2]

-

Needham, T. E. (1970).[1][2][6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][6] Retrieved January 31, 2026, from [Link][1][2]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

Methodological & Application

Application Note: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

[1][2][3][4]

Introduction & Strategic Analysis

The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold is a critical building block in medicinal chemistry, particularly for the design of conformationally constrained peptidomimetics and inhibitors targeting G-protein coupled receptors (GPCRs) and proteases.[1][2] The introduction of the gem-dimethyl-like substitution at the C4 position locks the piperidine ring into a specific chair conformation, often enhancing metabolic stability and receptor selectivity compared to its non-methylated isonipecotic acid counterpart.[1][2]

Critical Identity Verification (Avoid Common Pitfalls)

Before initiating synthesis, it is imperative to distinguish the target from structurally similar but distinct CAS entries.[1][2] A common error in procurement and database searching involves the morpholine analog.[2]

| Compound Name | Structure Type | CAS Number | Status |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | Target (Piperidine) | 189321-63-9 | Correct |

| 4-Boc-2-morpholinecarboxylic acid | Morpholine Analog | 189321-66-2 | Incorrect |

| Ethyl 1-Boc-4-methylpiperidine-4-carboxylate | Ethyl Ester Precursor | 189442-87-3 | Intermediate |

Retrosynthetic Logic

The most robust and scalable route to the target involves the

Mechanism:

-

Enolization: Deprotonation of the

-proton at C4 using a non-nucleophilic strong base (LiHMDS or LDA).[1][2] -

Electrophilic Attack:

reaction with Methyl Iodide (MeI) to install the quaternary center. -

Saponification: Hydrolysis of the steric ester to reveal the free acid.[2]

Figure 1: Strategic workflow for the synthesis of the quaternary ammonium acid building block.

Detailed Experimental Protocol

Phase 1: -Methylation of the Piperidine Ester

This step requires strictly anhydrous conditions.[1][2] Moisture will quench the enolate, returning the starting material.[2]

Reagents:

-

Starting Material: Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) [Commercially available or prepared from Ethyl Isonipecotate].[1][2]

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq).[1][2] Note: LiHMDS is preferred over LDA for its higher solubility and slightly lower basicity, reducing side reactions.[1][2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool under a stream of nitrogen.

-

Solvation: Charge the flask with Ethyl 1-Boc-piperidine-4-carboxylate (e.g., 10.0 g, 38.9 mmol) and anhydrous THF (100 mL, 10 vol).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for internal temperature equilibration.

-

Enolization: Add LiHMDS (1.0 M in THF, 46.7 mL, 46.7 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70°C.

-

Checkpoint: Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

-

-

Alkylation: Add Methyl Iodide (3.64 mL, 58.4 mmol) dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

-

Quench: Quench the reaction by adding saturated aqueous

(50 mL). -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, filter, and concentrate in vacuo.

Phase 2: Hydrolysis to the Free Acid

The steric bulk of the methyl group at C4 makes the ester hydrolysis slower than typical unhindered esters.[2] Elevated temperature is required.[2]

Reagents:

-

Substrate: Crude Ethyl 1-Boc-4-methylpiperidine-4-carboxylate.[1][2]

-

Base: Lithium Hydroxide Monohydrate (

) (3.0 eq).[1][2] -

Solvent: Methanol / Water (3:1 ratio).[2]

Protocol:

-

Dissolution: Dissolve the crude ester (from Phase 1) in Methanol (5 vol) and Water (1.5 vol).

-

Base Addition: Add solid

in one portion. -

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Workup (Critical for Yield):

-

Cool to room temperature.[2]

-

Concentrate in vacuo to remove Methanol (do not distill to dryness).[1][2]

-

Dilute the aqueous residue with water (20 mL).[2]

-

Wash: Extract with Diethyl Ether (1 x 30 mL) to remove unreacted ester or non-polar impurities.[2] Discard the organic layer.[1][2]

-

Acidification: Cool the aqueous layer to 0°C. Adjust pH to ~3.0 using 1N HCl or 10% Citric Acid. Note: Avoid strong mineral acids if possible to prevent Boc deprotection, though brief exposure to cold dilute HCl is acceptable.[1][2]

-

Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate.

Process Safety & Troubleshooting

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in THF or incomplete enolization.[1] | Distill THF over Na/Benzophenone or use molecular sieves.[2] Increase enolization time to 1 hr. |

| Recovery of Starting Material | Quenching occurred before alkylation.[2] | Ensure MeI is dry. Verify LiHMDS quality (titrate if old).[1][2] |

| Boc Deprotection | Acidification in Step 2 was too aggressive. | Use Citric Acid or |

| Emulsion during Workup | Amphiphilic nature of the product.[2] | Saturate the aqueous phase with NaCl (brine) before extraction.[2] |

Decision Logic for Scale-Up

Figure 2: Decision logic for maintaining process integrity during scale-up.

Characterization Data (Expected)

References

-

National Institutes of Health (NIH) PubChem. (2025).[1][2] Ethyl 4-piperidinecarboxylate (Compound CID 70770).[1][2] Retrieved January 31, 2026, from [Link][1][2]

-

APIChem Technology. (n.d.).[2] Product List: 1-Boc-4-methyl-4-piperidinecarboxylic Acid (CAS 189321-63-9).[3][1][2] Retrieved January 31, 2026, from [Link][1][2]

-

Chemistry LibreTexts. (2024). Alkylation of Enolate Ions. Retrieved January 31, 2026, from [Link][1][2]

Application Note: Purification Protocols for 1-Boc-4-methylpiperidine-4-carboxylic acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes standard organic chemistry purification principles with specific properties of the target molecule.[1][2]

Introduction & Chemical Profile[1][2][3][4][5][6]

1-Boc-4-methylpiperidine-4-carboxylic acid is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds (e.g., fentanyl analogues, tachykinin antagonists).[2] Its structural dual-functionality—a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid tail—dictates its purification strategy.[2]

The primary challenge in purifying this compound is maintaining the integrity of the acid-labile Boc group while effectively removing common impurities such as unreacted esters, inorganic salts, and de-protected amines.

Physicochemical Data Summary

| Property | Value / Description |

| CAS Number | 189321-63-9 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Physical State | White crystalline solid (often isolates as viscous oil initially) |

| pKa (COOH) | ~4.5 (Predicted) |

| Solubility (Organic) | High: Ethyl Acetate, DCM, Methanol, THF |

| Solubility (Aqueous) | Low (at pH < 4); High (at pH > 8 as carboxylate salt) |

| Stability | Labile to strong acids (TFA, HCl > 3M) and heat > 60°C |

Primary Purification: Chemoselective Acid-Base Extraction[2]

Principle: This method exploits the acidity of the carboxylic acid moiety (

Reagents Required[1][2][3][4][5][7][10][11]

-

Solvents: Ethyl Acetate (EtOAc), Hexanes (or n-Heptane).[2]

-

Bases: 1M NaOH or Saturated NaHCO₃.

-

Acids: 1M Citric Acid or 0.5M HCl (Do NOT use concentrated HCl or TFA).

-

Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.[2]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

-

Basification (Extraction into Water):

-

Add 1M NaOH (aq) to the organic phase.[2] Use a volume ratio of 1:1.

-

Shake vigorously and separate layers.[2]

-

Mechanism:[1][3][4][5] The target acid converts to its sodium salt (R-COO⁻ Na⁺) and migrates to the aqueous layer.[2] Impurities remain in the EtOAc.[2]

-

Repeat: Extract the organic layer once more with fresh base to ensure quantitative recovery.[2] Combine aqueous extracts.

-

-

Organic Wash (Impurity Removal):

-

Controlled Acidification (Precipitation):

-

Final Extraction:

-

Isolation:

Workflow Visualization

Figure 1: Chemoselective Acid-Base Extraction Workflow designed to isolate the carboxylic acid while rejecting neutral organic impurities.[2]

Secondary Purification: Anti-Solvent Recrystallization

Context: If the acid-base extraction yields a solid that is slightly colored or <98% pure, recrystallization is the preferred "polishing" step. If the product is an oil, this method can induce crystallization.

Solvent Selection[1][10][12]

Step-by-Step Protocol

-

Dissolution: Place the crude solid/oil in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 50-60°C) required to just dissolve the material.[2]

-

Cloud Point: Remove from heat. While stirring, dropwise add Hexanes until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of EtOAc to clear the solution again.[2]

-

Nucleation: Allow the flask to cool slowly to room temperature undisturbed. If oiling occurs, scratch the glass side with a spatula to induce nucleation.

-

Crystallization: Once room temperature is reached, place the flask in a refrigerator (4°C) for 2–4 hours.

-

Filtration: Filter the white crystals using a Buchner funnel. Wash with cold Hexanes.[2][6]

-

Drying: Dry in a vacuum oven at 40°C.

Tertiary Purification: Flash Column Chromatography[11]

Context: Required only if specific polar impurities persist or if the acid-base extraction failed to separate a close-running byproduct.[2]

Parameters

-

Stationary Phase: Silica Gel (230–400 mesh).[2]

-

Mobile Phase:

Workflow Visualization

Figure 2: Flash Chromatography logic flow emphasizing the use of acidified mobile phases to prevent peak tailing.

Quality Control & Validation

To ensure the protocol was successful, validate the final product using the following metrics:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

HPLC Purity:

-

Appearance:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23282848, 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link][2]

- Sigma-Aldrich.General Protocols for Boc-Amino Acid Purification. (Note: General reference for Boc-acid handling).

- Organic Syntheses.Protection of Amino Acids with Boc Group and Acidic Workup Protocols. (General methodology reference).

Sources

- 1. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 2. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 1-Boc-4-methylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the piperidine moiety stands out as a "privileged scaffold"—a structural framework frequently found in bioactive compounds. Its prevalence in pharmaceuticals underscores its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] Within this important class of building blocks, 1-Boc-4-methylpiperidine-4-carboxylic acid has emerged as a particularly valuable synthon. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this versatile building block.

The unique structure of 1-Boc-4-methylpiperidine-4-carboxylic acid, featuring a quaternary center and a lipophilic methyl group, offers distinct advantages in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen, compatible with a wide range of reaction conditions, yet readily removable under mild acidic conditions. The carboxylic acid functionality serves as a versatile handle for the construction of amide and ester linkages, cornerstones of medicinal chemistry. Furthermore, the presence of the 4-methyl group can enhance metabolic stability and introduce specific conformational constraints, which can be crucial for optimizing ligand-receptor interactions.[2]

This guide will delve into the causality behind experimental choices, provide self-validating, detailed protocols for key transformations, and explore the impact of the 4-methyl group on the molecule's reactivity and conformational preference.

The Influence of the 4-Methyl Group: A Conformational Perspective

The introduction of a methyl group at the C4 position of the piperidine ring has significant stereochemical implications. For polymethylated 4-piperidones, the chair conformation is the dominant and most stable arrangement.[3] This conformational preference is crucial as it dictates the spatial orientation of the substituents and, consequently, the molecule's ability to interact with biological targets.

The chair conformation of the piperidine ring in 1-Boc-4-methylpiperidine-4-carboxylic acid places the substituents in either axial or equatorial positions. The bulky Boc group on the nitrogen atom and the substituents at the C4 position will influence the equilibrium between different chair conformers. Understanding these conformational preferences is key to designing stereoselective syntheses and predicting the biological activity of the resulting molecules.

Core Applications and Synthetic Protocols

The primary utility of 1-Boc-4-methylpiperidine-4-carboxylic acid lies in its application as a scaffold for the synthesis of more complex molecules, particularly through the formation of amide and ester bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is one of the most frequently employed reactions in drug discovery, and 1-Boc-4-methylpiperidine-4-carboxylic acid is an excellent substrate for this transformation. The resulting N-substituted 4-methyl-4-carboxamidopiperidines are key intermediates in the synthesis of a variety of therapeutic agents, including opioid receptor ligands and nociceptin/orphanin FQ (N/OFQ) receptor (NOP) antagonists.[1][4][5][6]

Caption: General workflow for amide bond formation.

This protocol is adapted from a documented synthesis and provides a robust method for the coupling of 1-Boc-4-methylpiperidine-4-carboxylic acid with a primary amine.[7]

Materials:

| Reagent | Molar Eq. |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | 1.0 |

| Primary Amine | 1.0 |

| Diisopropylcarbodiimide (DIC) | 5.0 |

| OxymaPure® (Ethyl cyanohydroxyiminoacetate) | 5.0 |

| N,N-Dimethylformamide (DMF) | - |

| Water (for work-up) | - |

| Acetonitrile (for purification) | - |

| Formic Acid (for purification) | - |

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Activation: To the stirred solution, add diisopropylcarbodiimide (DIC) (5.0 eq.) and OxymaPure® (5.0 eq.). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Amine Addition: Add the primary amine (1.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature until completion, typically monitored by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via mass-directed automated preparative HPLC (MDAP) using a water (0.1% formic acid)/acetonitrile gradient to yield the pure amide.[7]

Causality and Insights:

-

Choice of Coupling Reagents: The use of DIC and OxymaPure® constitutes a modern and efficient coupling system that minimizes side reactions and racemization. OxymaPure® is a highly effective and safer alternative to traditional benzotriazole-based additives like HOBt.

-

Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents.

-

Purification: MDAP is a powerful technique for the rapid purification of compound libraries and is well-suited for isolating the target amide with high purity.

Esterification: Expanding the Synthetic Toolbox

Esterification of 1-Boc-4-methylpiperidine-4-carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility, cell permeability, and metabolic stability. These esters can be valuable intermediates or final products in their own right.

Caption: General workflow for esterification.

Materials:

| Reagent | Molar Eq. |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | 1.0 |

| Alcohol | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 0.1 |

| Dichloromethane (DCM), anhydrous | - |

Procedure:

-

Reaction Setup: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM), add a solution of DCC (1.1 eq.) in DCM at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired ester.

Causality and Insights:

-

DCC and DMAP: This combination is a classic and highly effective method for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.

-

Work-up: The aqueous washes are essential to remove unreacted starting materials, DMAP, and any remaining water-soluble byproducts. The filtration step is critical for removing the insoluble DCU.

Applications in Drug Discovery: A Case Study in ORL-1 Antagonists

The nociceptin/orphanin FQ (N/OFQ) system and its receptor (ORL-1 or NOP) are implicated in a range of physiological processes, including pain, anxiety, and depression. Consequently, the development of potent and selective ORL-1 antagonists is an area of intense research.[5][6] The 1-Boc-4-methylpiperidine-4-carboxylic acid scaffold has been instrumental in the synthesis of such antagonists. For example, the core of the potent and selective ORL-1 antagonist J-113397 features a substituted piperidine ring, highlighting the importance of this structural motif.[3][8]

The synthesis of these complex molecules often involves the initial coupling of a piperidine building block, like 1-Boc-4-methylpiperidine-4-carboxylic acid, to an aromatic amine, followed by further functionalization. The 4-methyl group in these structures can contribute to increased binding affinity and selectivity for the ORL-1 receptor.

Conclusion

1-Boc-4-methylpiperidine-4-carboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a protected nitrogen, a reactive carboxylic acid, and a stereochemically significant methyl group makes it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important synthon in their drug discovery and development efforts.

References

-

A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay. PMC. [Link]

-

Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. University of Leeds Thesis. [Link]

-

Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PMC. [Link]

-

Green Chemistry in Chemical Education and Synthetic Applications of Sulfinamides. Diva-portal.org. [Link]

-

Banyu presents new heterocyclic ORL1 receptor antagonists, their preparation and use. Banyu Pharmaceutical Co., Ltd.. [Link]

-

Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents. PMC. [Link]

-

Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor. PMC. [Link]

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [Link]

-

Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes and Protocols for Enzymatic Reactions Involving 1-Boc-4-methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 1-Boc-4-methylpiperidine-4-carboxylic Acid in Biocatalysis

1-Boc-4-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into molecules where the piperidine scaffold imparts desirable pharmacokinetic properties. The quaternary center at the 4-position, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique challenge and opportunity for enzymatic transformations. Traditional chemical methods for the derivatization of its carboxylic acid moiety often require harsh conditions that can compromise the Boc protecting group or lead to unwanted side reactions.

Biocatalysis, particularly with lipases, offers a mild and highly selective alternative for the synthesis of ester and amide derivatives under environmentally benign conditions.[1][2] This guide provides detailed application notes and protocols for the enzymatic esterification and amidation of 1-Boc-4-methylpiperidine-4-carboxylic acid, with a focus on practical implementation and the scientific rationale behind the experimental design.

Core Concept: Lipase-Catalyzed Acylations in Organic Media

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that, in addition to their natural role in hydrolyzing fats, can catalyze the formation of ester and amide bonds in non-aqueous environments.[2] The catalytic mechanism in an organic solvent is the reverse of hydrolysis. This process is governed by the law of mass action; by minimizing the water content in the reaction medium, the equilibrium is shifted towards synthesis.

A key player in this field is Candida antarctica lipase B (CALB), often supplied in an immobilized form as Novozym® 435.[3] Its broad substrate specificity, high stability in organic solvents, and excellent chemo-, regio-, and stereoselectivity make it an ideal candidate for reactions involving sterically demanding substrates like 1-Boc-4-methylpiperidine-4-carboxylic acid.[3][4]

The Challenge of Steric Hindrance

The substrate, 1-Boc-4-methylpiperidine-4-carboxylic acid, possesses significant steric bulk around the carboxylic acid group due to the quaternary methyl group and the large Boc protecting group. This steric hindrance can impede the access of the substrate to the enzyme's active site, which for CALB is located in a narrow, funnel-shaped pocket.[5] Consequently, reaction rates may be slower compared to less hindered carboxylic acids. Overcoming this requires careful optimization of reaction parameters.

Application 1: Lipase-Catalyzed Esterification

The enzymatic synthesis of esters from 1-Boc-4-methylpiperidine-4-carboxylic acid provides a green alternative to traditional acid-catalyzed or coupling agent-mediated methods. This approach is particularly useful for synthesizing novel derivatives for structure-activity relationship (SAR) studies.

Experimental Rationale

-

Enzyme Selection: Immobilized Candida antarctica lipase B (Novozym® 435) is the enzyme of choice due to its proven efficacy with a wide range of carboxylic acids and alcohols, and its high stability in organic solvents.[3][6] Immobilization facilitates easy removal of the catalyst from the reaction mixture, simplifying purification.

-

Solvent Choice: A non-polar, anhydrous organic solvent such as toluene or hexane is recommended. These solvents are poor at solvating water, which helps to drive the reaction equilibrium towards ester formation.

-

Water Removal: The inclusion of molecular sieves is critical. As water is a byproduct of the esterification reaction, its removal is essential to prevent the reverse hydrolytic reaction and achieve high conversion rates.

-

Temperature: A moderately elevated temperature (e.g., 40-60°C) can increase the reaction rate without significantly compromising the enzyme's stability.

Visualizing the Esterification Workflow

Caption: Workflow for lipase-catalyzed esterification.

Detailed Protocol: Synthesis of Butyl 1-Boc-4-methylpiperidine-4-carboxylate

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid

-

1-Butanol

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Anhydrous Toluene

-

Molecular Sieves (3Å, activated)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-methylpiperidine-4-carboxylic acid (e.g., 1 mmol, 243.3 mg).

-

Reagent Addition: Add anhydrous toluene (20 mL), 1-butanol (1.2 mmol, 1.2 equivalents), and activated molecular sieves (3Å, 1 g).

-

Enzyme Addition: Add Novozym® 435 (e.g., 50 mg, ~20% w/w of the limiting reagent).

-

Reaction: Seal the flask and place it in a pre-heated oil bath at 50°C. Stir the mixture at 200-300 rpm.

-

Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by TLC or LC-MS.

-

Work-up: Once the reaction has reached the desired conversion (typically 24-72 hours), cool the mixture to room temperature.

-

Catalyst Removal: Remove the Novozym® 435 and molecular sieves by vacuum filtration, washing the solids with a small amount of toluene.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ester.

| Parameter | Recommended Value | Rationale |

| Substrate Ratio | 1:1.2 to 1:2 (Acid:Alcohol) | A slight excess of the alcohol can help drive the equilibrium towards the product. |

| Enzyme Loading | 10-20% (w/w of acid) | Higher loading can compensate for the slower reaction rate due to steric hindrance. |

| Temperature | 40-60 °C | Balances reaction rate and enzyme stability. |

| Solvent | Toluene, Hexane, or MTBE | Non-polar solvents minimize water solubility and favor synthesis. |

| Water Removal | Molecular Sieves (3Å) | Essential for shifting the equilibrium towards ester formation. |

Application 2: Lipase-Catalyzed Amidation

The formation of an amide bond is a cornerstone of pharmaceutical chemistry. Enzymatic amidation provides a green and efficient method for synthesizing amide derivatives of 1-Boc-4-methylpiperidine-4-carboxylic acid, avoiding the use of potentially toxic coupling agents.

Experimental Rationale

The principles of enzymatic amidation are similar to esterification. The key difference is the nucleophile, which is an amine instead of an alcohol.

-

Enzyme Selection: Novozym® 435 is also an excellent catalyst for amidation reactions.

-

Substrate Considerations: The choice of amine is crucial. Primary amines are generally more reactive than secondary amines. Bulky amines may react very slowly due to combined steric hindrance with the already bulky carboxylic acid substrate.

-

Byproduct Formation: A potential side reaction is the formation of an unreactive ammonium carboxylate salt between the acidic carboxylic acid and the basic amine. This can be mitigated by careful selection of the solvent and reaction temperature.

Visualizing the Amidation Workflow

Caption: Workflow for lipase-catalyzed amidation.

Detailed Protocol: Synthesis of N-Benzyl-1-Boc-4-methylpiperidine-4-carboxamide

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid

-

Benzylamine

-

Novozym® 435

-

Anhydrous Toluene

-

Molecular Sieves (3Å, activated)

-

Standard laboratory glassware and equipment as for esterification

Procedure:

-

Preparation: In a 50 mL round-bottom flask, combine 1-Boc-4-methylpiperidine-4-carboxylic acid (1 mmol, 243.3 mg) and a magnetic stir bar.

-

Reagent Addition: Add anhydrous toluene (20 mL), benzylamine (1.1 mmol, 1.1 equivalents), and activated molecular sieves (3Å, 1 g).

-

Enzyme Addition: Add Novozym® 435 (e.g., 60 mg, ~25% w/w of the acid). A slightly higher enzyme loading may be beneficial for amidation.

-

Reaction: Seal the flask and heat the mixture to 60°C with vigorous stirring (300 rpm).

-

Monitoring: Monitor the reaction by TLC or LC-MS. Amidation reactions can be slower than esterifications.

-

Work-up and Purification: Follow the same procedure as for the esterification (steps 6-9) to isolate the pure amide product.

| Parameter | Recommended Value | Rationale |

| Substrate Ratio | 1:1.1 to 1:1.5 (Acid:Amine) | A small excess of the amine is used. A large excess can inhibit the enzyme. |

| Enzyme Loading | 15-25% (w/w of acid) | Higher loading may be required to achieve a reasonable reaction rate. |

| Temperature | 50-70 °C | Higher temperatures are often needed for amidation compared to esterification. |

| Solvent | Toluene, Cyclopentyl methyl ether (CPME) | Aprotic, non-polar solvents are preferred. |

| Water Removal | Molecular Sieves (3Å) | Crucial for driving the reaction forward. |

Self-Validating Systems and Controls

To ensure the trustworthiness of these protocols, the following controls should be performed:

-

No-Enzyme Control: Run a parallel reaction under identical conditions but without the addition of Novozym® 435. This will confirm that the observed product formation is indeed enzyme-catalyzed and not a result of thermal reaction.

-

Heat-Inactivated Enzyme Control: Prepare a sample of Novozym® 435 that has been denatured by heating (e.g., at 100°C for 1 hour). Use this in a parallel reaction. No significant product formation should be observed, confirming the requirement of an active enzyme.

-

Substrate and Product Stability: Confirm that the starting materials and the desired product are stable under the reaction conditions for the duration of the experiment.

Future Perspectives: Kinetic Resolution of Derivatives

While 1-Boc-4-methylpiperidine-4-carboxylic acid is achiral, its derivatives can be chiral. Should a synthetic route produce a racemic mixture of a derivative, enzymatic kinetic resolution could be a powerful tool for obtaining enantiomerically pure compounds. Lipases are renowned for their ability to selectively acylate or hydrolyze one enantiomer in a racemic mixture, a technique widely applied in the synthesis of pharmaceutical intermediates.[7][8]

References

-

Biointerface Research in Applied Chemistry. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Lipase-Catalyzed Esterification. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

-

ResearchGate. (2014). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Available at: [Link]

-

National Institutes of Health. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. Available at: [Link]

-

Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Application of Novozym 435 in the transesterification reaction for biodiesel synthesis. Available at: [Link]

-

CONICET. (n.d.). One-pot biocatalyzed preparation of substituted amides as intermediates of pharmaceuticals. Available at: [Link]

-

National Institutes of Health. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Available at: [Link]

-

National Institutes of Health. (n.d.). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Available at: [Link]

-

Scientific & Academic Publishing. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Available at: [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

-

American Chemical Society. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inh. Available at: [Link]

-

ChemRxiv. (n.d.). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. Available at: [Link]

-

Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

-

SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Stereoselective Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic Acid Analogs

Abstract

The 4,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, imparting valuable physicochemical properties and three-dimensional complexity to drug candidates.[1][2] Specifically, analogs of 1-Boc-4-methylpiperidine-4-carboxylic acid possess a chiral quaternary stereocenter that presents a significant synthetic challenge.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this key structural motif. We present a robust, field-proven protocol based on a chiral auxiliary-mediated diastereoselective alkylation strategy. Furthermore, we discuss alternative and emerging catalytic asymmetric methods to provide a comprehensive overview of the current state-of-the-art. The protocols are designed to be self-validating, with clear causality for experimental choices and detailed analytical guidance.

Introduction: The Challenge of the Aza-Quaternary Center

Piperidine derivatives are among the most common heterocyclic structures found in pharmaceuticals and bioactive natural products.[3][4] The introduction of a quaternary stereocenter at the C4 position, as in 1-Boc-4-methylpiperidine-4-carboxylic acid, locks the conformation of the ring and provides a well-defined vector for substituent projection into three-dimensional space. This structural feature can significantly enhance binding affinity and selectivity for biological targets.[1]

However, the construction of such α-quaternary stereocenters is notoriously difficult due to the steric hindrance involved in forming the new carbon-carbon bond.[1] Stereoselective methods must overcome the challenge of controlling the facial selectivity of an incoming electrophile to a sterically congested prochiral enolate. This guide will focus on providing a reliable, step-by-step methodology to achieve this with high fidelity.

Overview of Synthetic Strategies

Several strategic approaches can be envisioned for the stereoselective synthesis of the target compound. The choice of method often depends on factors such as scale, available starting materials, and the desired level of stereochemical purity.

Caption: High-level overview of major synthetic routes.

-

Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable approach involves covalently attaching a chiral molecule (the auxiliary) to the piperidine precursor. The auxiliary then directs the methylation step diastereoselectively. Subsequent removal of the auxiliary yields the enantioenriched product. This method offers high predictability and stereocontrol.[5]

-

Catalytic Asymmetric Synthesis: These methods utilize a chiral catalyst (e.g., a metal-ligand complex) to control the stereochemistry of the methylation reaction. While potentially more atom-economical, this approach requires significant methods development and optimization.[6][7][8]

-

Chiral Resolution: This involves the synthesis of the racemic mixture of the target compound, followed by separation of the enantiomers using techniques like diastereomeric salt formation with a chiral base or chiral chromatography.

This guide will provide a detailed protocol for the most robust and widely applicable of these strategies: the chiral auxiliary-mediated synthesis.

Protocol: Diastereoselective Synthesis via an Evans Oxazolidinone Auxiliary

This protocol employs a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, a derivative of the well-established Evans auxiliary, to guide the stereoselective methylation. The workflow involves three key stages: coupling the auxiliary, diastereoselective methylation, and auxiliary cleavage.

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion | Notes |

| 1-Boc-piperidine-4-carboxylic acid | 84370-36-5 | Sigma-Aldrich, TCI | Ensure dryness before use. |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Sigma-Aldrich | Use freshly distilled. Handle in a fume hood. |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 102029-44-7 | Strem, Sigma-Aldrich | Chiral auxiliary. |

| n-Butyllithium (n-BuLi) | 109-72-8 | Sigma-Aldrich | Titrate solution before use. |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1070-89-9 | Sigma-Aldrich | Use a 1.0 M solution in THF. |

| Iodomethane (MeI) | 74-88-4 | Sigma-Aldrich | Use freshly distilled. Store over copper wire. |

| Lithium hydroxide (LiOH) | 1310-65-2 | Fisher Scientific | Anhydrous. |

| Hydrogen peroxide (H₂O₂) | 7722-84-1 | Sigma-Aldrich | Use a 30% aqueous solution. |

| Tetrahydrofuran (THF) | 109-99-9 | Acros Organics | Anhydrous, inhibitor-free. |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous. |

| Diethyl ether (Et₂O) | 60-29-7 | Fisher Scientific | Anhydrous. |

Step-by-Step Protocol

Part A: Synthesis of N-Acyl Oxazolidinone

-

Rationale: The carboxylic acid is first converted to a more reactive acid chloride, which readily couples with the deprotonated chiral auxiliary to form the key intermediate.

-